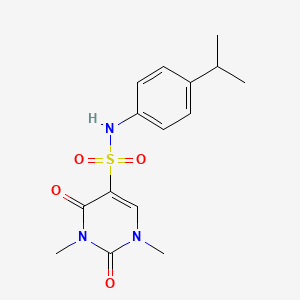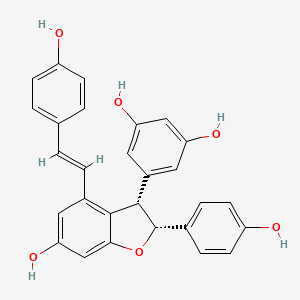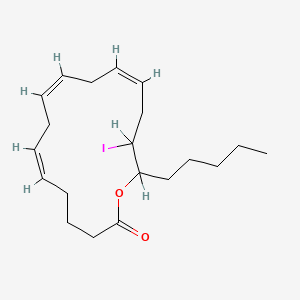
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom and a hydroxyl group on a long-chain eicosatrienoic acid, forming a lactone ring structure. Its unique chemical structure allows it to participate in various biochemical and chemical reactions, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor eicosatrienoic acid, followed by hydroxylation and subsequent lactonization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to produce large quantities of this compound with high efficiency and consistency.
化学反应分析
Types of Reactions
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学研究应用
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
作用机制
The mechanism of action of (6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory responses or inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
14,15-Dihydroxyeicosatrienoic acid: Similar in structure but lacks the iodine atom and lactone ring.
15-Hydroxyeicosatrienoic acid: Lacks the iodine atom and has a different hydroxylation pattern.
14-Iodo-15-hydroxyarachidonic acid: Similar but with a different carbon chain length and structure.
Uniqueness
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one is unique due to its specific combination of iodine, hydroxyl, and lactone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
78000-89-2 |
|---|---|
分子式 |
C20H31IO2 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one |
InChI |
InChI=1S/C20H31IO2/c1-2-3-12-16-19-18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(22)23-19/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3/b6-4-,9-7-,13-10- |
InChI 键 |
SXXFNENRGADUMK-ILYOTBPNSA-N |
SMILES |
CCCCCC1C(CC=CCC=CCC=CCCCC(=O)O1)I |
手性 SMILES |
CCCCCC1C(C/C=C\C/C=C\C/C=C\CCCC(=O)O1)I |
规范 SMILES |
CCCCCC1C(CC=CCC=CCC=CCCCC(=O)O1)I |
同义词 |
14-IHEAOL 14-iodo-15-hydroxyeicosatrienoic acid, omega lactone 14-iodo-omega-lactone 15-hydroxy-14-iodo-5,8,11-eicosatrienoic acid omega lactone IL-omega IL-W |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)


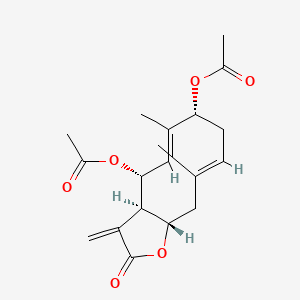


![(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)

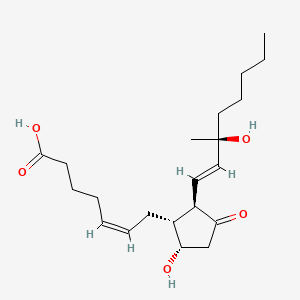
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1240184.png)
![N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)
![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)
